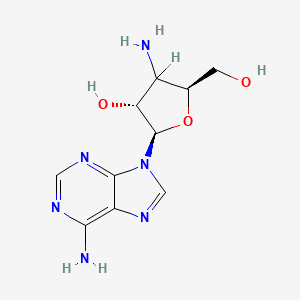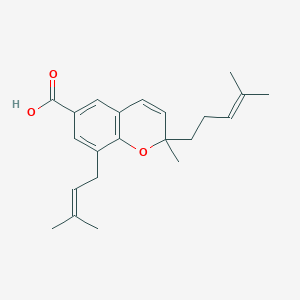
Gaudichaudianic acid, (-rac)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gaudichaudianic acid, (-rac) is a 1-benzopyran. It has a role as a metabolite.
Scientific Research Applications
Trypanocidal Activity : Gaudichaudianic acid exhibits potent trypanocidal activity against Trypanosoma cruzi, particularly its (+)-enantiomer. Interestingly, when the enantiomers are mixed, they show a synergistic effect, with the racemic mixture being most active (Batista et al., 2011).
Biosynthetic Origins : The biosynthesis of gaudichaudianic acid in Piper gaudichaudianum involves both mevalonic acid and 2-C-methyl-D-erythritol-4-phosphate pathways, contributing to the formation of its dimethylallyl- and geranyl-derived moieties (Lopes et al., 2007).
Chemical Variability : Gaudichaudianic acid shows significant chemical variability in different parts of the Piper gaudichaudianum plant, varying in concentration between seedlings and adult plants (Gaia et al., 2014).
Antifungal Activity : This compound has been identified as a major secondary metabolite in several Piper species, including Piper gaudichaudianum, and shows significant antifungal activity against Cladosporium cladosporioides and C. sphaerospermum (Lago et al., 2004).
Antimicrobial Synergism : Extracts from Piper gaudichaudianum, containing gaudichaudianic acid, demonstrate antimicrobial activity and can synergize with different antibiotics, showing potential for use in treating bacterial infections (Puhl et al., 2011).
Molecular Modeling in Research : Although not directly related to gaudichaudianic acid, the GAUDI software framework, used in high-energy physics data processing, exemplifies the importance of advanced computational tools in contemporary scientific research (Barrand et al., 2001).
Properties
Molecular Formula |
C22H28O3 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-methyl-8-(3-methylbut-2-enyl)-2-(4-methylpent-3-enyl)chromene-6-carboxylic acid |
InChI |
InChI=1S/C22H28O3/c1-15(2)7-6-11-22(5)12-10-18-14-19(21(23)24)13-17(20(18)25-22)9-8-16(3)4/h7-8,10,12-14H,6,9,11H2,1-5H3,(H,23,24) |
InChI Key |
TXHBNVYFCZMCPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)C)C |
Synonyms |
gaudichaudianic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


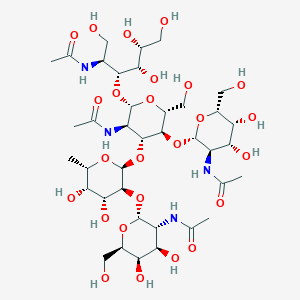
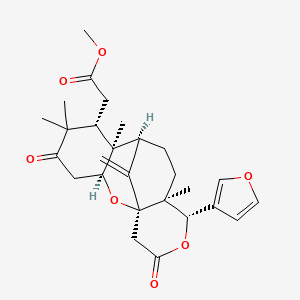
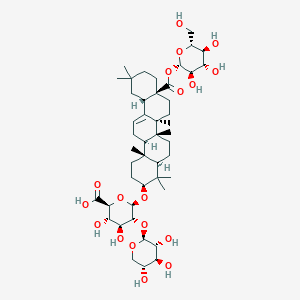




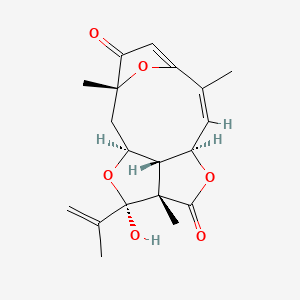

![2-[2-ethoxyethoxy-[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B1258964.png)
![Cyclopenta[l]phenanthrene](/img/structure/B1258965.png)


